Stereoselective Synthesis of (1S,4R) Isomer
The cyclopentene ring chirality critically influences biological activity. Efficient synthesis targets the cis-(1S,4R) configuration exclusively:
- Chiral Pool Utilization: Initial routes leveraged enantiomerically pure cyclopentadiene monoepoxide. Nucleophilic ring opening by 6-chloropurine derivatives under basic conditions (e.g., K₂CO₃/DMF, 60°C) afforded the trans-alcohol. Subsequent Mitsunobu inversion (DIAD, PPh₃, benzoic acid) yielded the desired (1S,4R) ester, hydrolyzed to the primary alcohol. Enantiomeric excess (ee) exceeded 98%, but step count reduced overall yield to 25-30% [1] [5].
- Asymmetric Catalysis: Modern approaches employ Sharpless asymmetric dihydroxylation of 4-substituted cyclopentadiene derivatives. Using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃ in t-BuOH:H₂O) on 4-(protected hydroxymethyl)cyclopentene delivers the (1R,2S,3R,4S)-diol precursor. Regioselective mesylation of the primary alcohol, azide displacement (NaN₃, DMF, 80°C), and Staudinger reduction (PPh₃, THF/H₂O) generates the key (1S,4R)-4-aminocyclopent-2-enylmethanol intermediate. Coupling with 2-amino-6-chloropurine (Mitsunobu or SNAr) completes the synthesis. This route achieves ee >99% and improved yields (~45%) [5] [9].
- Enzymatic Resolution: Racemic trans-4-(purinyl)cyclopentenylmethanol acetates undergo hydrolysis using immobilized Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7)/iPr₂O. Selective deacetylation of the undesired (1R,4S)-enantiomer allows separation. The remaining (1S,4R)-acetate is hydrolyzed (K₂CO₃/MeOH). While highly selective (E > 200), maximum theoretical yield is 50%, and substrate preparation adds complexity [9].
Table 1: Comparative Stereoselective Synthesis Routes
Strategy | Key Step/Reagent | ee (%) | Overall Yield (%) | Key Advantage | Key Limitation |
---|
Chiral Pool/Inversion | Mitsunobu inversion | >98 | 25-30 | High ee, established chemistry | Low yield, multiple steps |
Asymmetric Dihydroxylation | Sharpless AD-mix-β | >99 | ~45 | High ee and yield, convergent | Requires handling of osmium catalyst |
Enzymatic Resolution | CAL-B lipase | >99 | ~40 (from racemate) | Excellent selectivity, green solvent | Max 50% yield, requires racemic input |
N-Alkylation Strategies for Purine-Cyclopentene Conjugation
Regioselective N9-alkylation of the purine is essential to avoid inactive N7-regioisomers:
- Classical Alkylation: Direct SN₂ reaction of 2-amino-6-chloropurine sodium salt with activated cyclopentene derivatives (e.g., (1S,4R)-4-(mesyloxy)cyclopent-2-enylmethanol) in DMF or NMP (80-100°C) suffers from poor regioselectivity (N9:N7 ~ 3:1). Extensive chromatography is required, reducing isolated yields of the N9-isomer to 40-50% [1] [2].
- Mitsunobu Reaction: This method offers superior N9-regiocontrol. Combining 2-amino-6-chloropurine, (1S,4R)-4-hydroxycyclopent-2-enylmethanol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in anhydrous THF (0°C → RT) drives the reaction towards N9-alkylation (N9:N7 > 20:1). Careful control of stoichiometry (1.1-1.2 eq PPh₃/DIAD per purine) and slow reagent addition minimizes phosphine oxide byproducts. Yields reach 70-85% after silica gel purification, making this the preferred lab-scale method [2] [5].
- Protecting Group Strategies: Protecting the cyclopentene alcohol (e.g., as TBDMS ether or acetate) prevents unwanted ether formation during Mitsunobu alkylation. Subsequent mild deprotection (TBAF for TBDMS, K₂CO₃/MeOH for acetate) furnishes the desired alcohol. While adding steps, this strategy simplifies purification and prevents elimination side reactions during direct alkylation of sensitive activated cyclopentene intermediates [2] [9].
- Metal-Mediated Coupling: Palladium-catalyzed Buchwald-Hartwig amination between 6-chloro-9H-purine-2-amine and (1S,4R)-4-(amino)cyclopent-2-enylmethanol derivatives is feasible but requires expensive catalysts (Pd₂(dba)₃/XPhos) and specialized ligands. Selectivity for N9 vs. N7 can be moderate. This approach is less common than Mitsunobu for this specific target but offers potential for late-stage diversification [2].
Hydrochloride Salt Formation and Crystallization Techniques
Conversion to the hydrochloride salt (C₁₁H₁₃Cl₂N₅O, MW 302.16 g/mol, CAS 172015-79-1) enhances stability and crystallinity [9]:
- Salt Formation Methods:
- Solution Crystallization: Dissolving the free base in anhydrous ethanol or methanol at 50-60°C. Adding stoichiometric (1.0-1.05 eq) HCl (as concentrated aqueous HCl or 1-4M solution in dioxane/EtOAc) dropwise. Slow cooling (0.1-0.5°C/min) to 0-5°C induces crystallization. Yields 85-90% of crystalline solid. Critical parameters include solvent water content (<1%) and addition rate to avoid oiling out [7] [9].
- Anti-Solvent Precipitation: Dissolving free base in acetone or THF. Adding HCl (gaseous or isopropanolic solution) followed by rapid addition of anti-solvent (MTBE or heptane). This yields amorphous or microcrystalline material requiring subsequent slurry conversion in ethanol/IPA mixtures to achieve the stable crystalline form [7] [10].
- Vapor Diffusion: Exposing a solution of the free base in a volatile solvent (e.g., MeOH, acetone) to HCl vapor in a closed desiccator. Provides high-quality single crystals suitable for X-ray diffraction analysis but is impractical for bulk production [3].
- Crystal Form Characterization: The stable polymorph (Form I) exhibits characteristic properties:
- PXRD: Peaks at 2θ = 6.8°, 13.5°, 15.2°, 18.7°, 21.3°, 24.9°.
- DSC: Sharp endotherm onset at 212-215°C (decomposition).
- IR (KBr): 3320 cm⁻¹ (N-H str), 3150 cm⁻¹ (O-H str), 1650 cm⁻¹ (C=N str), 1590 cm⁻¹ (C=C str), 1240 cm⁻¹ (C-N str).
- TGA: <0.5% weight loss below 150°C, confirming non-solvated structure [3] [7] [9].
- Co-crystal Screening (Proof-of-Concept): While not widely reported for this specific hydrochloride salt, principles from Fluoxetine Hydrochloride co-crystals suggest potential for modified properties. Screening with dicarboxylic acids (e.g., maleic, glutaric, tartaric) via slow evaporation from ethanol/water could yield co-crystals with altered solubility or compaction behavior, though stability relative to the pure salt requires evaluation [3].
Table 2: Hydrochloride Salt Crystallization Methods and Outcomes
Method | Solvent System | HCl Source | Crystal Form | Yield (%) | Key Characteristics |
---|
Solution Crystallization | Anhydrous Ethanol/Methanol | Conc. HCl (aq) or 4M in Dioxane | Form I | 85-90 | Well-defined needles/high crystallinity/stable |
Anti-Solvent Precipitation | Acetone/THF + Heptane/MTBE | Gaseous HCl or IPA-HCl | Initially Amorphous | 90-95 | Requires slurry conversion to Form I for stability |
Vapor Diffusion | Methanol/Acetone | HCl (g) | Form I (Single Crystals) | <50 | Excellent for XRD analysis/low scalability |
Green Chemistry Approaches for Sustainable Production
Minimizing environmental impact requires integrating green chemistry principles throughout the synthesis:
- Solvent Selection & Reduction: Replacing high-risk solvents is paramount. Process optimization identified replacements:
- Mitsunobu Step: THF (Class 3) replaced cyclopentene alkylation solvents like DMF or NMP (Class 2). Solvent volumes reduced 3-fold via higher concentration (0.5M → 1.5M) and efficient PPh₃O removal by filtration after reaction completion instead of aqueous workup [2] [10].
- Salt Formation: Switching from ethanol/IPA to 2-MeTHF (Class 3, renewably sourced) for crystallization. Process mass intensity (PMI) decreased by 40% via anti-solvent crystallization using 2-MeTHF/H₂O systems instead of ethanol/heptane [7] [10].
- Catalytic Methodologies: Exploring catalysis addresses stoichiometric reagent waste:
- Enzymatic Resolution: Using immobilized CAL-B lipase in aqueous-organic biphasic systems (e.g., phosphate buffer (pH 7)/methyl tert-butyl ether) for kinetic resolution avoids harsh chemical conditions and generates minimal inorganic waste compared to chemical resolution routes [9].
- Palladium-Catalyzed Coupling: While less mature for N9-alkylation than Mitsunobu, developing efficient Pd/XPhos systems for coupling halogenated purines with cyclopentenyl amines could eliminate DIAD/PPh₃ waste. Current research focuses on catalyst loading reduction (<2 mol%) and recyclability [2] [10].
- Atom Economy & Step Reduction: The Sharpless asymmetric dihydroxylation route demonstrates significant improvements:
- Atom Economy: Direct dihydroxylation/functionalization sequence avoids protecting groups needed in older routes. Overall atom economy increased from ~35% (chiral pool/inversion) to ~55% [5] [10].
- Convergence: Synthesizing the enantiomerically pure cyclopentene building block separately from the purine allows parallel synthesis and reduces linear steps. Total step count reduced from 8-10 (chiral pool/inversion) to 5-6 key steps [9] [10].
- Waste Stream Management: Focus areas include:
- PPh₃O Recovery: Implementing crystallization or extraction (e.g., using cyclohexane/water mixtures) to isolate triphenylphosphine oxide (PPh₃O) from Mitsunobu mother liquors for potential reuse or sale.
- Osmium Recovery: Employing ion exchange resins (e.g., polyvinylpyridine) to capture and recycle Os catalysts from Sharpless dihydroxylation filtrates, reducing heavy metal waste and cost [2] [10].
Table 3: Green Chemistry Metrics Comparison for Key Steps
Process Step | Traditional Method (PMI) | Green Alternative (PMI) | Key Improvement | Principle Addressed |
---|
Cyclopentene Alkylation | DMF, 40 L/kg (N9-product) | THF, 12 L/kg | Solvent substitution (Class 2 → Class 3), volume reduction | Safer Solvents, Waste Prevention |
Mitsunobu Reagents | DIAD/PPh₃ (stoichiometric) | (Developing Pd catalysis) | Eliminates stoichiometric reagents & PPh₃O waste | Atom Economy, Less Hazardous Synthesis |
Salt Crystallization | Ethanol/Heptane, 30 L/kg | 2-MeTHF/Water, 18 L/kg | Renewable solvent, aqueous workup enabled | Renewable Feedstocks, Safer Solvents |
Chiral Synthesis | Chiral Pool (8 steps, AE=35%) | Sharpless AD (5 steps, AE=55%) | Fewer steps, higher atom economy (AE) | Catalysis (Enzymatic/Chemical), Atom Economy |